REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([O:12][CH3:13])[CH:6]=1)[CH3:4].[F:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17](F)[N:16]=1>CS(C)=O>[CH2:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][C:17]2[CH:18]=[CH:19][CH:20]=[C:15]([F:14])[N:16]=2)=[C:7]([O:12][CH3:13])[CH:6]=1)[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
152.2 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC(=C(C=C1)O)OC
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC=C1)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 120° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After quenching with NaOH (0.1N; 3 mL)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane (3*5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic phases were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(=C(OC2=NC(=CC=C2)F)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mmol | |
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |